molecular formula C9H14N2 B6149858 3-tert-butylpyridin-2-amine CAS No. 1339700-98-9

3-tert-butylpyridin-2-amine

Cat. No.: B6149858
CAS No.: 1339700-98-9
M. Wt: 150.2
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Description

3-tert-Butylpyridin-2-amine (CAS: Not explicitly listed in evidence; molecular formula: C₉H₁₄N₂) is a substituted pyridine derivative featuring a tert-butyl group at the 3-position and an amine group at the 2-position of the pyridine ring. Its structural attributes include:

  • SMILES: CC(C)(C)C1=C(N=CC=C1)N
  • InChIKey: ZVIHONOPAHXSGO-UHFFFAOYSA-N .
  • Collision Cross-Section (CCS): Predicted CCS values range from 133.0 Ų ([M+H]⁺) to 145.3 Ų ([M+Na]⁺), indicating moderate molecular compactness .

The tert-butyl group imparts steric bulk and hydrophobicity, influencing solubility and reactivity. This compound has been cataloged as a building block for medicinal chemistry but is currently discontinued in commercial supplies (e.g., CymitQuimica) .

Properties

CAS No.

1339700-98-9

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylpyridin-2-amine typically involves the alkylation of 2-aminopyridine with tert-butyl halides under basic conditions. One common method includes the use of tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the amine group. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in dry ether or THF under an inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in polar aprotic solvents like DMF or THF, often with the addition of a base to facilitate the reaction.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives such as this compound hydrides.

    Substitution: Various substituted pyridines depending on the nature of the substituent introduced.

Scientific Research Applications

3-tert-butylpyridin-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy in drug development.

    Industry: Utilized in the production of specialty chemicals and materials. It is also employed in the development of catalysts and ligands for industrial processes.

Mechanism of Action

The mechanism of action of 3-tert-butylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, thereby modulating their activity. In biological systems, it may inhibit or activate enzymes, alter signal transduction pathways, and affect gene expression. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

(a) 2-(tert-Butyl)pyridin-3-amine (CAS: 1417518-28-5)
  • Molecular Formula : C₉H₁₄N₂ (identical to 3-tert-butylpyridin-2-amine).
  • Key Differences : The tert-butyl and amine groups are transposed (3-amine vs. 2-amine).
  • Properties :
    • Molecular weight: 150.225 g/mol (vs. 150.23 g/mol for this compound) .
    • InChIKey: MIODWVIHBXEHHI-UHFFFAOYSA-N (distinct stereoelectronic profile) .
  • Applications : Similar utility in heterocyclic synthesis but with altered regioselectivity in reactions.
(b) 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • Molecular Formula : C₁₁H₁₂F₃N₂Si.
  • Key Differences : A trifluoromethyl group (electron-withdrawing) and ethynyl substituent enhance electronic diversity.
  • Applications: Used in cross-coupling reactions (e.g., Sonogashira) due to the ethynyl group .

Functional Group Variations

(a) 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • Molecular Formula : C₁₂H₁₇BClN₂O₂.
  • Key Differences : Chlorine and boronate ester groups enable Suzuki-Miyaura coupling.
  • Similarity Score : 0.78 (compared to this compound) .
(b) [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
  • Molecular Formula : C₁₄H₁₄F₃N₃.
  • Key Differences : Aromatic amine and trifluoromethyl groups enhance rigidity and metabolic stability.
  • Applications : Intermediate in kinase inhibitor synthesis .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted CCS ([M+H]⁺, Ų) Reactivity Profile
This compound 150.23 tert-butyl, amine 133.0 Steric hindrance slows nucleophilic substitution
2-(tert-Butyl)pyridin-3-amine 150.225 tert-butyl, amine Not reported Higher amine accessibility at 3-position
5-(Trifluoromethyl)pyridin-2-amine 162.11 trifluoromethyl, amine Not reported Enhanced acidity (pKa ~4.5) due to CF₃

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